molecular formula C17H13N3O4S B2695051 N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1798022-36-2

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2695051
CAS No.: 1798022-36-2
M. Wt: 355.37
InChI Key: HDLARANHPDGIOH-UHFFFAOYSA-N
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Description

N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic bis-heterocyclic oxalamide derivative designed for research applications. This compound features a furan-carbonyl-thiophene moiety linked via an oxalamide core to a pyridin-3-yl group. The oxalamide spacer (N-C(O)-C(O)-N) serves as a flexible and hydrogen-bond-capable linker, while the heterocyclic systems contribute distinct electronic and steric properties, making the molecule a compelling scaffold in medicinal chemistry and drug discovery . Oxalamide derivatives similar to this compound have demonstrated significant potential in scientific research, particularly as inhibitors of biological enzymes. Structural analogs have shown potent activity against tyrosinase, a key enzyme in melanin biosynthesis, with IC50 values reported as low as 0.0433 µM . Other related bis-heterocyclic oxalamides are investigated for their cytotoxic effects on cancer cell lines, suggesting this class of compounds has relevance in oncology research . The mechanism of action for such molecules often involves reversible interaction with the enzyme's active site . This product is accompanied by comprehensive analytical data, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity. It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLARANHPDGIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the thiophene derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Coupling with pyridine: The pyridine ring is incorporated via a nucleophilic substitution reaction, where the pyridine derivative reacts with the furan-thiophene intermediate.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, elevated temperature and pressure.

    Substitution: Halogenated pyridine derivatives, base (e.g., potassium carbonate), polar aprotic solvents (e.g., dimethylformamide).

Major Products

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Formation of reduced furan and thiophene derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan, thiophene, and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological and industrial applications, depending on substituent modifications. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Structural Features Application/Activity Synthesis Yield (%) HPLC Purity (%) Metabolic Stability Source
N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide Thiophene-furan-pyridine hybrid Hypothesized antiviral/biological activity (based on analogs) N/A N/A Not reported N/A
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide Thiazole, hydroxyethyl, 4-chlorophenyl HIV entry inhibition (IC₅₀ ~0.1 µM) 53 95.0 Moderate (amide hydrolysis not observed)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Dimethoxybenzyl, pyridin-2-yl Umami flavoring agent (FEMA 4233); No observed amide hydrolysis in hepatocytes N/A N/A High (rapid metabolism, no hydrolysis)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamantane, benzyloxy Synthetic model for structure-activity studies 60–70 >90 Not reported

Key Findings:

Structural Diversity and Bioactivity :

  • Antiviral oxalamides (e.g., –3) prioritize substituted thiazole/thiophene cores and chlorophenyl groups, which enhance binding to viral targets like HIV gp120 . In contrast, the target compound’s furan-thiophene-pyridine system may offer distinct electronic properties for alternative target engagement.
  • Umami flavoring agents (e.g., S336) utilize dimethoxybenzyl and pyridin-2-yl groups to activate hTAS1R1/hTAS1R3 receptors . The pyridin-3-yl group in the target compound could alter receptor selectivity due to differing nitrogen positioning.

Synthetic Efficiency: Yields for antiviral oxalamides range from 36% (compound 13, ) to 55% (compound 9, ), influenced by steric hindrance from substituents like piperidine or thiazole .

Metabolic Stability :

  • Umami oxalamides (e.g., S336) exhibit rapid hepatic metabolism but retain amide integrity, suggesting resistance to hydrolysis . Antiviral analogs with hydroxyethyl substituents (e.g., compound 15, ) show similar stability, critical for prolonged activity . The furan-thiophene moiety in the target compound may confer enhanced metabolic resistance compared to thiazole-based analogs.

Toxicological Profiles: The Joint FAO/WHO Committee established a No Observed Effect Level (NOEL) of 100 mg/kg/day for structurally related oxalamides, indicating low toxicity for flavoring agents . Antiviral derivatives lack explicit toxicity data in the evidence but prioritize high purity (>90% HPLC) to minimize off-target effects .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s unique heterocyclic architecture warrants evaluation against viral entry mechanisms or other biological targets, leveraging methodologies from –3.
  • Synthetic Optimization : Improved yields may require tailored coupling reagents (e.g., TBTU in ) or temperature-controlled steps to mitigate furan/thiophene reactivity.
  • Metabolic Studies : Comparative assays using rat hepatocytes (as in ) could clarify the impact of the furan-thiophene scaffold on amide stability.

Biological Activity

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a furan ring, a thiophene ring, and a pyridine moiety, which together contribute to its diverse chemical reactivity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O5SC_{15}H_{16}N_2O_5S, with a molecular weight of 336.36 g/mol. Its structure can be represented as follows:

N1 5 furan 2 carbonyl thiophen 2 yl methyl N2 pyridin 3 yl oxalamide\text{N1 5 furan 2 carbonyl thiophen 2 yl methyl N2 pyridin 3 yl oxalamide}

This compound's unique combination of aromatic systems enhances its ability to interact with various biological targets, making it a candidate for medicinal applications.

Anticancer Properties

Research indicates that compounds with thiophene structures often exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The thiophene moiety is particularly noted for its ability to inhibit key enzymes involved in cancer progression, thereby reducing tumor growth .

Antimicrobial Activity

The presence of the furan and thiophene rings in this compound suggests potential antimicrobial properties. Studies have demonstrated that similar compounds exhibit effectiveness against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the biological activity of similar oxalamide derivatives, highlighting their potential therapeutic applications:

Compound Structural Features Biological Activity
N1-(furan-2-yldimethyl)-N2-(4-methylphenyl)oxalamideFuran and phenyl groupsAntimicrobial properties
N1-(3-thienylmethyl)-N2-(4-chlorophenyl)oxalamideThiophene and chlorinated phenylAnticancer activity
N1-(5-methylthiophen)-N2-(4-methoxyphenyl)oxalamideMethyl-substituted thiophenePotential neuroprotective effects

These findings suggest that the structural characteristics of oxalamides play a crucial role in their biological activities, with modifications leading to enhanced efficacy against specific targets.

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